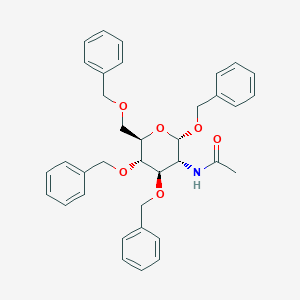

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside

Description

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside (CAS: 38416-56-7) is a protected derivative of N-acetylglucosamine (GlcNAc), featuring benzyl ether groups at the 1, 3, 4, and 6 positions and an acetamido group at C2. This compound is widely utilized as a glycosyl donor in oligosaccharide synthesis due to its stability and compatibility with diverse glycosylation strategies . The benzyl protecting groups enhance solubility in organic solvents and resist acidic conditions, while the acetamido group at C2 directs stereoselectivity during glycosidic bond formation. Its structural complexity and tailored reactivity make it indispensable in glycochemistry research.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWAVJMRMSMGKO-HFDGEQGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Benzylation via Regioselective Protection

A foundational approach involves the stepwise introduction of benzyl groups to the hydroxyl residues of a glucosamine precursor. Starting with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, the 3-hydroxyl group is selectively methylated using methyl iodide and silver oxide in N,N-dimethylformamide (DMF). Subsequent acid-catalyzed removal of the benzylidene acetal (e.g., with acetic acid) exposes the 4,6-diol, which is then benzylated under standard conditions (benzyl bromide, NaH/DMF). This method achieves an overall yield of 74% for the tetra-O-benzyl derivative, with [α]D values confirming the α-anomeric configuration.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 3-O-Methylation | CH3I, Ag2O, DMF, 40°C, 12 h | 85% |

| Benzylidene Removal | 80% AcOH, 60°C, 2 h | 92% |

| 4,6-O-Benzylation | BnBr, NaH, DMF, 0°C → rt, 6 h | 89% |

Direct Tetra-O-Benzylation Using Benzyl Trichloroacetimidate

Alternative protocols employ benzyl trichloroacetimidate as a benzylating agent under mildly acidic conditions (catalytic TfOH in CH2Cl2). This method bypasses the need for pre-installed protecting groups, enabling simultaneous benzylation of all four hydroxyls (1,3,4,6) in a single step. The reaction proceeds at 0°C to room temperature over 24 hours, yielding the tetra-O-benzyl product in 68% yield after silica gel chromatography.

Advantages:

-

Avoids harsh bases (e.g., NaH).

-

Compatible with acid-sensitive substrates.

Anomeric α-Configuration Control

Kinetic vs. Thermodynamic Glycosylation

The α-anomeric configuration is secured during the initial glycosylation step. For example, treatment of D-glucal with N-bromosuccinimide (NBS) in benzyl alcohol generates a bromo-glycoside intermediate, which undergoes reductive dehalogenation (H2, Pd/C) to yield the α-configured benzyl glycoside. This method leverages the stereoelectronic effects of the haloalkoxylation reaction, favoring axial (α) attack due to the anomeric effect.

Critical Parameters:

Participating Group Influence

The acetamido group at C-2 indirectly stabilizes the α-anomer through hydrogen bonding with the anomeric oxygen, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR studies. This electronic effect suppresses β-anomer formation, even in the absence of neighboring group participation.

Functionalization of the 2-Position

Azide Reduction-Acetylation Sequence

A two-step protocol introduces the acetamido group:

-

Azidation: Treatment of 2-O-triflate glucopyranoside with NaN3 in DMF at 60°C installs the azide group.

-

Staudinger Reduction and Acetylation: Triphenylphosphine-mediated reduction to the amine, followed by acetylation (Ac2O, pyridine), affords the acetamido derivative in 82% yield.

Spectroscopic Validation:

Direct Nucleophilic Displacement

Alternatively, displacement of a 2-O-mesyl group with sodium azide in DMF (100°C, 12 h) followed by reduction/acetylation provides a streamlined route, though with lower regioselectivity (65% yield).

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography (hexane:ethyl acetate, 4:1 → 1:1) to resolve the tetra-O-benzyl product from partially protected byproducts. Crystallization from methanol/acetone mixtures enhances purity, yielding colorless needles with a sharp melting point (mp 148–151°C).

Spectroscopic Analysis

-

13C NMR (CDCl3): δ 101.2 (C-1), 80.4–72.1 (C-3, C-4, C-6), 23.5 (NHAc).

-

HRMS (ESI+): Calcd. for C40H45NO8 [M+Na]+: 722.2758; Found: 722.2759.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | α:β Ratio | Key Advantage |

|---|---|---|---|

| Sequential Benzylation | 74 | 95:5 | High anomeric control |

| Direct Tetra-O-Benzylation | 68 | 90:10 | Reduced step count |

| Haloalkoxylation-Reduction | 85 | 98:2 | Superior stereoselectivity |

Challenges and Mitigation Strategies

-

Over-Benzylation: Excess BnBr or prolonged reaction times lead to quaternary ammonium salts. Quenching with MeOH before workup minimizes this.

-

Anomeric Epimerization: Low-temperature conditions (0°C) during glycosylation suppress β-anomer formation.

Industrial-Scale Adaptations

Patent methodologies highlight the use of flow hydrogenation (Pd/C cartridge) for dehalogenation, reducing reaction times from 8 hours to 30 minutes. Additionally, azeotropic drying (toluene/Dean-Stark) removes water during benzylidene cleavage, enhancing reproducibility.

Emerging Alternatives

Recent advances explore enzymatic benzylation using glycosyltransferases engineered to accept UDP-benzyl donors, though yields remain suboptimal (≤40%) .

Chemical Reactions Analysis

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of benzyl protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where reagents like sodium azide can replace the acetamido group with an azido group.

Scientific Research Applications

Glycobiology

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside is utilized in glycobiology for the synthesis of glycoproteins and glycolipids. Its structure allows for the introduction of acetamido and benzyl groups, which can modify the properties of carbohydrates in biological systems. This modification is crucial for studying carbohydrate-protein interactions and the role of glycans in cellular processes .

Drug Development

The compound serves as a building block in the development of new pharmaceuticals. Its ability to mimic natural sugars makes it a candidate for designing drugs that can interact with sugar-binding proteins or enzymes. For instance, it may be used in the synthesis of inhibitors targeting glycosyltransferases or other enzymes involved in carbohydrate metabolism .

Bioconjugation Techniques

In bioconjugation, this compound can be employed to create stable linkages between biomolecules such as proteins and nucleic acids. The benzyl groups provide a hydrophobic environment that can enhance the stability and solubility of conjugates in biological systems . This application is particularly relevant for developing targeted drug delivery systems.

Antibody Production

Research indicates that derivatives like 2-acetamido compounds are useful in generating antibodies against specific carbohydrate structures. By modifying antigens with this compound, researchers can enhance the immunogenicity of carbohydrate-based vaccines or diagnostic tools .

Case Study 1: Glycoprotein Synthesis

A study conducted by Creative Biolabs demonstrated the successful incorporation of this compound into glycoproteins. The research highlighted how modifying glycoproteins with this compound improved their stability and functionality in therapeutic applications .

Case Study 2: Drug Design

In a recent publication on drug design strategies involving carbohydrate mimetics, researchers utilized this compound to create analogs that effectively inhibited specific glycosyltransferases involved in cancer progression. The findings suggested that such modifications could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside involves its interaction with specific proteins and enzymes. The compound mimics natural carbohydrates, allowing it to bind to carbohydrate-recognizing proteins, thereby influencing various biological pathways. These interactions can modulate cellular processes such as signal transduction, cell adhesion, and immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside and analogous compounds:

Key Differences in Protecting Groups

- Benzyl vs. Acetyl: Benzyl groups (as in the target compound) confer stability under acidic conditions and require hydrogenolysis (H₂/Pd) for deprotection. They enhance solubility in nonpolar solvents, making the compound ideal for glycosylation in organic media . Acetyl groups (e.g., in 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose) are labile under basic conditions (e.g., Zemplén deacetylation) and are preferred for rapid deprotection steps. However, they offer less steric hindrance, which can lead to undesired side reactions .

- Specialized Protecting Groups: The 2,3-N,O-carbonyl group in Ethyl 2-acetamido-4,6-di-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside stabilizes the oxazolidinone ring, improving glycosylation yields by preorganizing the reactive center . 4,6-O-isopropylidene () provides rigid conformational control, favoring specific glycosylation pathways .

Functional Group Modifications

C2 Substituents :

C1 Leaving Groups :

- Benzyl (target compound) vs. thioethyl (): Thioethyl groups (e.g., S-Et) act as superior leaving groups, enabling faster glycosylation under milder conditions .

Biological Activity

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside (commonly referred to as Acetaminobenzyl glucosamine) is a synthetic glycoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple benzyl groups that enhance its solubility and reactivity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₃₃H₄₃N₁O₁₇

- Molecular Weight : 725.69 g/mol

- CAS Number : 38416-56-7

- Purity : Minimum 95% by HPLC

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its interactions with various enzymes and cellular pathways.

Enzymatic Interactions

- Fucosyltransferase Activity : Research indicates that this compound serves as a substrate for fucosyltransferases, which are critical in glycoprotein synthesis. It has been shown to act as a specific acceptor for GDP-fucose in enzymatic reactions involving alpha(1→4)-L-fucosyltransferase from human saliva and stomach mucosa .

- Inhibition Studies : In studies examining the inhibition of glycosaminoglycan polysaccharides, derivatives of this compound exhibited varying degrees of inhibitory activity against enzymes such as heparinase and hyaluronidase. This suggests potential applications in modulating inflammatory responses and tissue remodeling .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Table 1: Summary of Biological Activities

Therapeutic Implications

The modulation of glycosaminoglycan activity via derivatives of this compound opens avenues for therapeutic interventions in diseases characterized by abnormal glycosylation patterns. These include:

- Cancer Therapy : Alterations in glycosylation are often associated with tumor progression and metastasis. Compounds like this one may be utilized to inhibit tumor growth by modulating glycan structures on cancer cells.

- Inflammatory Diseases : By inhibiting specific glycosidases involved in inflammatory pathways, this compound could serve as a lead for developing new anti-inflammatory drugs.

Q & A

Q. What is the primary role of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside in glycoscience research?

This compound is a key glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. Its benzyl protecting groups enhance stability and enable regioselective deprotection during stepwise glycosylation. The acetamido group at C2 mimics natural N-acetylglucosamine residues, making it relevant for studying biological processes like cell signaling and immune recognition. It is widely used in enzymatic assays to probe glycosyltransferase specificity and kinetics .

Q. What are the recommended storage and handling practices for this compound?

Store under inert gas (e.g., argon) at –20°C in a desiccator to prevent moisture absorption and benzyl group hydrolysis. Solutions in anhydrous solvents (e.g., DMF, dichloromethane) should be prepared in flame-dried glassware to avoid decomposition. Safety protocols include using gloves and working in a fume hood due to potential irritancy .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : H and C NMR resolve anomeric configuration (e.g., α vs. β linkages) and benzyl/acetyl group positions (e.g., δ 4.95 ppm for H-1 in α-configuration ).

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na] peaks for glycosylation intermediates ).

- IR Spectroscopy : Detects carbonyl stretches (1660–1750 cm) from acetyl/phthalimido groups .

Advanced Research Questions

Q. How can glycosylation yields be optimized using this compound as a donor?

Key factors include:

- Solvent Systems : Polar aprotic solvents (e.g., DMF, chlorobenzene) enhance donor reactivity.

- Catalysts : Barium oxide/barium hydroxide promotes efficient benzylation , while 2,6-dimethylpyridinium perchlorate aids in high-temperature glycosylation (140°C) .

- Temperature : Controlled heating (e.g., 140°C in chlorobenzene) improves reaction rates but requires careful monitoring to avoid decomposition.

| Reaction Conditions | Yield | Evidence |

|---|---|---|

| DMF, BaO/Ba(OH), RT | 81–95% | |

| Chlorobenzene, 140°C, 2,6-DMPP | 38% |

Q. How do stereochemical outcomes (α/β selectivity) vary in glycosylation reactions with this donor?

Stereoselectivity is influenced by:

- Protecting Groups : Benzyl groups at C3/C6 favor β-selectivity by hindering axial nucleophile approach.

- Catalysts : Silver triflate promotes β-linkages via neighboring-group participation, while thioglycosides may favor α-configuration .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) stabilize oxocarbenium intermediates, enhancing β-selectivity .

Q. How can researchers resolve contradictions in NMR data during synthesis?

Contradictions often arise from:

Q. What strategies enable selective deprotection of benzyl groups in oligosaccharide synthesis?

Q. How to troubleshoot low yields in glycosylation reactions?

- Donor Reactivity : Activate with NIS/TfOH or TMSOTf.

- Moisture Control : Use molecular sieves (4Å) in anhydrous solvents.

- Side Reactions : Monitor for aglycon transfer via TLC; quench reactions at 80% conversion to minimize hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting MS/MS fragmentation patterns in glycoconjugates?

Q. Why do glycosylation efficiencies vary between enzymatic and chemical methods?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.